![molecular formula C45H55N9O6 B1678037 Pralmorelin CAS No. 158861-67-7](/img/structure/B1678037.png)
Pralmorelin
Overview
Description
Pralmorelin is an orally-active, synthetic peptide drug, specifically, an analogue of met-enkephalin, with the amino acid sequence D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH2 .
Synthesis Analysis
This compound is an orally active, synthetic growth hormone-releasing peptide from a series of compounds that were developed by Polygen in Germany and Tulane University in the US . Researchers at Tulane University led by Dr Cyril Bowers synthesized a series of small highly active peptides ranging in size from 3–5 amino acids or partial peptides that were suitable for a variety of administration formats (subcutaneous, buccal, oral, depot) .
Molecular Structure Analysis
The molecular formula of this compound is C45H55N9O6 . It has a molecular weight of 818.0 g/mol . The IUPAC name is (2S)-6-amino-2-[[[(2R)-2-[[[(2S)-2-[[[(2S)-2-[[[(2R)-2-[[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide .
Chemical Reactions Analysis
This compound was administered intravenously at a dose of 2.0 µg/kg or a maximum of 100µg in the fasting state. The blood samples were evaluated every 15 min during 120 min after the injection. This compound markedly increased plasma levels of GH in all healthy volunteers with a mean peak of 87.34 µg/L .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 818.0 g/mol . The molecular formula is C45H55N9O6 .
Scientific Research Applications
Physiologically Based Pharmacokinetic Model for Pralmorelin
A study developed a physiologically based pharmacokinetic (PB-PK) model for this compound (GHRP-2) in rats, offering insights into its distribution and concentration in blood and tissues, which could support its application in growth hormone deficiency diagnosis and treatment without focusing on dosages or side effects (Nasu et al., 2005).
Diagnostic Applications in Growth Hormone Deficiency
This compound has been explored for its diagnostic potential in growth hormone deficiency (GHD), leveraging its ability to markedly increase plasma levels of GH in healthy subjects, providing a non-invasive diagnostic tool for assessing hypothalamo-pituitary function without delving into drug use or side effects (2004).
Role in Treatment of Short Stature and Pituitary Dwarfism
Research on this compound's application has extended into treating short stature and pituitary dwarfism by stimulating growth hormone release, providing a therapeutic avenue beyond conventional treatments without focusing on specific dosages or side effects (2004).
Investigation in ACTH Release
A study on this compound (KP-102) in rats indicated its role in stimulating ACTH release via CRF, suggesting its potential use in understanding and possibly treating conditions related to ACTH or CRF abnormalities without discussing dosages or side effects (Hirotani et al., 2005).
Screening Methods for Doping Control
The development of optoelectronical methods for screening this compound in urine samples highlights its relevance in sports medicine and doping control, demonstrating the importance of accurate detection methods in maintaining sports integrity without detailing drug administration or side effects (Colev et al., 2018).
Mechanism of Action
Target of Action
Pralmorelin, also known as Growth Hormone-Releasing Peptide 2 (GHRP-2), primarily targets the Ghrelin/Growth Hormone Secretagogue Receptor (GHSR) . This receptor plays a crucial role in the regulation of growth hormone release .
Mode of Action
This compound is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin . It acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist . This compound enhances natural growth hormone production in two ways :
- It suppresses a hormone in the body called somatostatin, also known as growth hormone inhibiting hormone (GHIH) .
Biochemical Pathways
It is known that the activation of ghsr by this compound leads to the release of growth hormone, which then participates in various biological processes including bone and muscle growth .
Pharmacokinetics
It is known that this compound has a half-life value of about 08 hours in rats . The estimated bioavailability was 0.4% and 41% for the oral and subcutaneous routes, respectively . This compound is predominantly excreted in the feces (82–94%) .
Result of Action
The primary result of this compound’s action is the marked increase in the levels of plasma growth hormone (GH) . This leads to enhanced bone and muscle growth. Additionally, this compound reliably induces sensations of hunger and increases food intake in humans .
Future Directions
properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
Record name | Pralmorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158861-67-7 | |
Record name | Pralmorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralmorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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